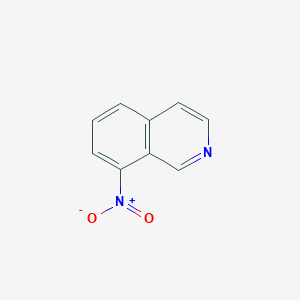

8-Nitroisoquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXMGKFFQJTYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322020 | |

| Record name | 8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-12-3 | |

| Record name | 7473-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Nitroisoquinoline and Advanced Derivatives

Direct Nitration of Isoquinoline (B145761)

The introduction of a nitro group onto the isoquinoline core through electrophilic nitration is a foundational method for producing nitroisoquinolines. The position of nitration is highly dependent on the reaction conditions.

Regioselective Synthesis of 8-Nitroisoquinoline and its Isomers

Under standard electrophilic nitration conditions, such as the use of a mixture of nitric and sulfuric acid, isoquinoline is substituted at the C5 and C8 positions. dtic.mil This yields a mixture of 5-nitroisoquinoline (B18046) and this compound. The inherent electronic properties of the isoquinoline ring direct the incoming electrophile to these positions in the benzenoid ring. researchgate.net

In contrast, nucleophilic nitration methods have been developed that result in substitution at the C1 position, adjacent to the ring nitrogen. dtic.milrsc.org One such method involves the use of potassium nitrite (B80452) and acetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO), providing a mild, one-step synthesis of 1-nitroisoquinolines. dtic.milrsc.org

Reaction Condition Optimization for Enhanced 8-Nitro Selectivity

Achieving high selectivity for the 8-nitro isomer over the 5-nitro isomer is a key challenge in the direct nitration of isoquinoline. The optimization of reaction conditions, including the choice of nitrating agent and solvent, is crucial. While specific conditions favoring 8-nitro selectivity are a subject of ongoing research, the general principle involves modulating the electronic properties of the isoquinoline nucleus and the reactivity of the nitrating species. vulcanchem.com For some related compounds, like 6-methylisoquinoline, optimization of reaction conditions has led to scalable and efficient syntheses of the corresponding nitro derivatives. biosynth.com

Synthesis of Halogenated this compound Derivatives

Halogenated 8-nitroisoquinolines are valuable precursors for further functionalization, often used in cross-coupling reactions and as building blocks for more complex molecules. orgsyn.orgcymitquimica.com

Synthesis of 5-Bromo-8-nitroisoquinoline (B189721)

5-Bromo-8-nitroisoquinoline is a particularly important intermediate. cymitquimica.comgoogle.com Its synthesis typically involves the bromination of isoquinoline followed by nitration.

A significant advancement in the synthesis of 5-bromo-8-nitroisoquinoline is the development of a one-pot procedure. orgsyn.orgorgsyn.org This method avoids the isolation of the 5-bromoisoquinoline (B27571) intermediate, making the process more efficient and scalable. orgsyn.orgorgsyn.org The procedure involves dissolving isoquinoline in concentrated sulfuric acid, followed by bromination and then nitration in the same reaction vessel. orgsyn.org This integrated approach has been successfully scaled from gram to kilogram quantities. orgsyn.org

A typical one-pot synthesis involves the following steps:

Dissolving isoquinoline in concentrated sulfuric acid at a low temperature. orgsyn.org

Addition of a brominating agent, such as N-bromosuccinimide (NBS). orgsyn.org

Subsequent addition of a nitrating agent, like potassium nitrate (B79036), to the same reaction mixture. orgsyn.org

Workup and purification to yield 5-bromo-8-nitroisoquinoline. orgsyn.org

| Reagent | Role |

| Isoquinoline | Starting material |

| Concentrated Sulfuric Acid | Solvent and catalyst |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Potassium Nitrate | Nitrating agent |

This streamlined process offers a significant improvement over multi-step procedures that require the isolation and purification of intermediates. orgsyn.org

The choice of brominating agent and catalyst is critical for achieving high regioselectivity and yield in the synthesis of 5-bromoisoquinoline, the precursor to 5-bromo-8-nitroisoquinoline.

N-Bromosuccinimide (NBS):

NBS is a commonly used reagent for the bromination of isoquinoline in the presence of a strong acid like concentrated sulfuric acid. researchgate.netresearchgate.netthieme-connect.com Careful control of the reaction temperature is essential to suppress the formation of the undesired 8-bromoisoquinoline (B29762) isomer, which is difficult to separate from the desired 5-bromo product. orgsyn.orgorgsyn.org The use of recrystallized NBS is recommended to ensure high yield and purity. orgsyn.org Using more than 1.1 equivalents of NBS should be avoided as it can lead to the formation of 5,8-dibromoisoquinoline. orgsyn.org

| Brominating Agent | Acid | Key Considerations |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Strict temperature control is crucial for high regioselectivity. orgsyn.orgorgsyn.org |

Dibromoisocyanuric Acid (DBI):

Dibromoisocyanuric acid (DBI) is another effective brominating agent. google.comthieme-connect.com In some cases, DBI has shown higher reactivity and selectivity compared to NBS. google.com The combination of DBI with trifluoromethanesulfonic acid (CF₃SO₃H) has been found to be particularly effective for the regioselective monobromination of isoquinoline. researchgate.netthieme-connect.com DBI is considered a more powerful brominating agent than NBS and can be used to brominate aromatic rings that are otherwise less reactive towards electrophilic substitution.

| Brominating Agent | Acid | Notes |

| Dibromoisocyanuric Acid (DBI) | Trifluoromethanesulfonic Acid (CF₃SO₃H) | Can offer higher reactivity and selectivity than NBS. google.comthieme-connect.com |

The development of these catalytic approaches has significantly improved the synthesis of 5-bromoisoquinoline, providing a more direct and efficient route to the key intermediate, 5-bromo-8-nitroisoquinoline.

Scalability and Efficiency in Preparative Synthesis

The large-scale production of this compound derivatives often necessitates optimized, high-yielding synthetic routes. A notable example is the synthesis of 5-bromo-8-nitroisoquinoline, a key intermediate. One patented method details a one-pot process that begins with isoquinoline. This is followed by bromination using an agent like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst, such as sulfuric acid, at low temperatures ranging from -30°C to -15°C. researchgate.net This approach is advantageous for its balance of yield, cost, and scalability, making it suitable for industrial applications.

Following the bromination, the intermediate 5-bromoisoquinoline can be nitrated in the same reaction vessel by adding potassium nitrate. google.com This streamlined process avoids the isolation of the intermediate, enhancing efficiency. The final product, 5-bromo-8-nitroisoquinoline, can then be purified through recrystallization to yield a product with a melting point between 137.5-139.5°C. google.com This method has been reported to achieve yields of approximately 69%. google.com

| Parameter | Value/Condition | Reference |

| Starting Material | Isoquinoline | google.com |

| Brominating Agent | N-Bromosuccinimide (NBS) | google.com |

| Catalyst | Concentrated H₂SO₄ | google.com |

| Nitrating Agent | Potassium Nitrate (KNO₃) | google.com |

| Temperature (Bromination) | -20°C | google.com |

| Temperature (Nitration) | -10°C to -20°C | google.com |

| Yield | ~69% | google.com |

| Melting Point | 137.5-139.5°C | google.com |

Synthesis of 7-Chloro-8-nitroisoquinoline (B2962685)

The synthesis of 7-chloro-8-nitroisoquinoline is a key step in accessing further functionalized derivatives, such as 8-amino-7-chloroisoquinoline. The process involves the reduction of the nitro group. In a typical procedure, 7-chloro-8-nitroisoquinoline is treated with zinc powder and acetic acid in a solvent mixture of ethanol (B145695) and water. prepchem.com The reaction mixture is heated briefly on a steam bath, which facilitates the reduction. prepchem.com Following the reaction, the mixture is made alkaline with aqueous ammonium (B1175870) hydroxide (B78521) and extracted with ethyl acetate (B1210297) to isolate the desired 8-amino-7-chloroisoquinoline. prepchem.com

| Reactant | Reagent | Solvent | Condition | Product | Reference |

| 7-Chloro-8-nitroisoquinoline | Zinc, Acetic Acid | Ethanol, Water | Heating | 8-Amino-7-chloroisoquinoline | prepchem.com |

Synthesis of 1-Chloro-8-nitroisoquinoline (B12968021)

The synthesis of 1-chloro-8-nitroisoquinoline is not directly detailed in the provided search results. However, a related transformation, the synthesis of 5-amino-1-chloroisoquinoline (B1348394) from 1-chloro-5-nitroisoquinoline (B1581046), is described. This suggests that 1-chloro-8-nitroisoquinoline could potentially be synthesized through nitration of 1-chloroisoquinoline, although the specific conditions for achieving regioselectivity at the 8-position are not specified. The reduction of the nitro group in 1-chloro-5-nitroisoquinoline is achieved using stannous chloride dihydrate in ethyl acetate under reflux, yielding 5-amino-1-chloroisoquinoline.

| Starting Material | Reagent | Solvent | Condition | Product | Reference |

| 1-Chloro-5-nitroisoquinoline | Stannous chloride dihydrate | Ethyl acetate | Reflux | 5-Amino-1-chloroisoquinoline |

Construction of Complex this compound Scaffolds

The this compound core serves as a versatile platform for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of 2-(2,6-dioxopiperidin-3-yl)-8-nitroisoquinoline-1,3(2H,4H)-dione

The synthesis of complex isoquinoline-1,3(2H,4H)-dione derivatives often involves a multi-step sequence. For instance, the synthesis of 2-(2,6-dioxopiperidin-3-yl)-6-nitroisoquinoline-1,3(2H,4H)-dione was achieved with an 80% yield. tandfonline.com A general synthetic strategy for related compounds involves the reaction of nitro-substituted 2-chlorobenzoic acids with dimethyl malonate in the presence of a copper(I) bromide catalyst. tandfonline.comresearchgate.net The resulting compound is then amidated with 3-aminopiperidine-2,6-dione (B110489) hydrochloride, followed by decarboxylation and cyclization under acidic conditions to furnish the final isoquinoline-1,3(2H,4H)-dione scaffold. tandfonline.comresearchgate.net

| Step | Reactants | Reagents/Catalyst | Key Transformation | Reference |

| 1 | Nitro-substituted 2-chlorobenzoic acid, Dimethyl malonate | CuBr | Malonate addition | tandfonline.comresearchgate.net |

| 2 | Intermediate from Step 1, 3-Aminopiperidine-2,6-dione hydrochloride | - | Amidation | tandfonline.comresearchgate.net |

| 3 | Intermediate from Step 2 | NaOH, Acetic acid | Decarboxylation and Cyclization | tandfonline.comresearchgate.net |

Oxidative Nucleophilic Substitution of Hydrogen (SNH) in Nitroisoquinolines

Oxidative nucleophilic substitution of hydrogen (SNH) is a powerful, modern method for the direct C-H functionalization of electron-deficient aromatic systems like nitroisoquinolines. mdpi.com This approach aligns with the principles of green chemistry by offering atom and step economy. mdpi.com

Direct amidation of 5-nitroisoquinoline has been successfully achieved, leading to the formation of both nitro and nitroso amides. mdpi.comnih.gov The regioselectivity of the reaction is influenced by the reaction conditions. For example, in the presence of a hydrated amide anion, steric hindrance at the 6-position (adjacent to the nitro group) can favor substitution at the 8-position.

Similarly, direct alkylamination of nitroquinolines and 5-nitroisoquinoline can be performed in an aqueous medium. researchgate.netresearchgate.net The regioselectivity of these reactions is primarily dictated by the position of the nitro group. researchgate.net This method is noted for its simplicity and potential for scalability. researchgate.net The SNH reaction can proceed through different pathways, including oxidative (ONSH) and vicarious (VNSH) mechanisms. researchgate.net In some cases, the nitro group itself can act as an internal oxidant for the intermediate σH-adducts. researchgate.net The use of external oxidants like potassium permanganate (B83412) in liquid methylamine (B109427) has also been reported for the amination of various nitroisoquinolines. researchgate.net

| Reaction Type | Substrate | Nucleophile | Key Feature | Reference |

| SNH Amidation | 5-Nitroisoquinoline | Amides, Ureas | Forms nitro and nitroso derivatives | mdpi.comnih.gov |

| SNH Alkylamination | Nitroquinolines, 5-Nitroisoquinoline | Alkylamines | Regioselectivity controlled by nitro group position | researchgate.netresearchgate.net |

| Vicarious Nucleophilic Substitution (VNS) | Nitroquinolines | 1,1,1-Trimethylhydrazinium iodide | Regioselective amination ortho/para to nitro group | researchgate.net |

| Oxidative Alkylamination | Electron-deficient (hetero)aromatics | Alkylamines | AgPy₂MnO₄ is an effective oxidant | acs.org |

Mechanistic Aspects of SNH Reactions

The oxidative Nucleophilic Substitution of Hydrogen (SNH) in this compound is a powerful method for direct C-H functionalization, bypassing the need for pre-installed leaving groups. mdpi.com The mechanism of these reactions is intricate, involving the formation of key intermediates and subsequent aromatization steps, which can be influenced by reaction conditions and the nature of the nucleophile.

At the core of the SNH mechanism is the initial attack of a nucleophile on the electron-deficient isoquinoline ring, which is activated by the electron-withdrawing nitro group. nih.gov This attack leads to the formation of a σH-adduct, a non-aromatic intermediate. mdpi.comorganic-chemistry.org The fate of this adduct determines the final product distribution.

Two primary pathways for the aromatization of the σH-adduct have been identified in the context of nitroisoquinolines:

Oxidative Aromatization: In this pathway, an external oxidizing agent is typically employed to facilitate the removal of a hydride ion (formally a proton and two electrons) from the σH-adduct, thereby restoring aromaticity. mdpi.com Common oxidizing agents include potassium permanganate (KMnO4) and atmospheric oxygen. acs.org The most probable mechanism for this dehydroaromatization is a stepwise process involving the transfer of an electron, a proton, and another electron (EPE mechanism). mdpi.comresearchgate.net

Dehydration to Nitroso Compounds: An alternative pathway for aromatization, particularly observed in the arylamination of nitroarenes, involves the dehydration of the σH-adduct to form a nitroso derivative. mdpi.com This pathway is prominent when the nucleophilic attack occurs at the position ortho to the nitro group. mdpi.com

In the specific case of the amidation of 5-nitroisoquinoline, which serves as a model for understanding the reactivity of nitroisoquinolines, the regioselectivity of the nucleophilic attack is a critical factor. mdpi.com Nucleophilic attack can occur at either the ortho (position 6) or para (position 8) positions relative to the nitro group. mdpi.com

Attack at the para-position (8) leads to a σH-adduct that undergoes oxidative aromatization to yield the corresponding nitroamide derivative. mdpi.com

Attack at the ortho-position (6) results in a σH-adduct that aromatizes via proton transfer and elimination of a water molecule, leading to the formation of a nitrosoamide. mdpi.com

Interestingly, 5-nitroisoquinoline itself can act as an oxidizing agent for the σH-adducts, a phenomenon that can reduce the yield of the desired nitro-substituted products and lead to byproducts. mdpi.com This dual reactivity distinguishes it from other nitroarenes like 5-nitroquinoline (B147367) and 3-nitropyridine. mdpi.com

The reaction conditions, such as the presence of water, can significantly influence the reaction outcome. For instance, in the reaction of 5-nitroisoquinoline with 1,1-dialkylurea anions, the presence of water directs the reaction towards oxidative nucleophilic substitution at position 8, exclusively forming the SN H dialkylcarbamoylamination products. nih.gov In anhydrous conditions, the reaction with urea (B33335) and monosubstituted ureas proceeds at position 6 to yield 5-nitrosoisoquinoline-6-amine. nih.gov This highlights the delicate balance of factors that govern the mechanistic pathways in SNH reactions of nitroisoquinolines.

The table below summarizes the mechanistic pathways and resulting products in the SNH amidation of 5-nitroisoquinoline.

| Position of Nucleophilic Attack | Intermediate | Aromatization Pathway | Final Product Type |

| para (Position 8) | para-σH adduct | Oxidative aromatization | Nitroamide |

| ortho (Position 6) | ortho-σH adduct | Proton transfer and water elimination | Nitrosoamide |

It is important to note that the Vicarious Nucleophilic Substitution (VNS) reaction is a related process where the nucleophile carries a leaving group, which is eliminated in the final step to restore aromaticity. organic-chemistry.orgwikipedia.org This method has also been applied to nitroquinolines, demonstrating regioselective amination. mdpi.comresearchgate.netresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 8 Nitroisoquinoline Derivatives

Electrophilic Substitution Reactions on the Isoquinoline (B145761) System

The isoquinoline nucleus is a 10π-electron aromatic system. thieme-connect.de Electrophilic substitution on the unsubstituted isoquinoline ring typically occurs on the benzene (B151609) portion of the molecule, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. uomustansiriyah.edu.iq For isoquinoline itself, nitration with fuming nitric acid in concentrated sulfuric acid at 0°C yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. uomustansiriyah.edu.iq

The presence of a nitro group, as in this compound, further deactivates the benzene ring towards subsequent electrophilic attack. However, specific reactions can still be achieved. For instance, the bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid, followed by nitration, can produce 5-bromo-8-nitroisoquinoline (B189721). mdpi.comorgsyn.org This sequential functionalization highlights that while the nitro group is strongly deactivating, carefully chosen conditions can lead to further substitution.

In some cases, the amino group can be used to direct electrophiles to the ortho position. orgsyn.org This strategy involves the initial reduction of the nitro group to an amine, followed by the desired electrophilic substitution.

Reduction Chemistry of the Nitro Moiety

The reduction of the nitro group in this compound derivatives is a crucial transformation, providing access to 8-aminoisoquinolines, which are versatile intermediates in the synthesis of various biologically active compounds and complex molecular frameworks. orgsyn.orgclockss.org

Catalytic Hydrogenation to Aminoisoquinolines

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding amines. In the context of this compound derivatives, this reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. clockss.org This method is generally efficient and proceeds under relatively mild conditions.

For example, 1-(2,2-dimethoxyethyl)-8-nitroisoquinoline can be converted to the corresponding 8-aminoisoquinoline (B1282671) via hydrogenation. clockss.org Similarly, the reduction of 5-bromo-8-nitroisoquinoline using Pd/C and hydrogen in a dimethylformamide (DMF) and triethylamine (B128534) mixture affords 8-aminoisoquinoline, with concurrent removal of the bromo substituent. mdpi.com Other catalysts, such as Raney nickel, have also been utilized for the catalytic hydrogenation of nitroisoquinolines. drugfuture.com The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome.

| Starting Material | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-(2,2-dimethoxyethyl)-8-nitroisoquinoline | Not specified | Not specified | 1-(2,2-dimethoxyethyl)-8-aminoisoquinoline | clockss.org |

| 5-bromo-8-nitro-isoquinoline | 10% Pd/C | Dimethylformamide | 8-Aminoisoquinoline | |

| This compound | Raney nickel | Not specified | 8-aminoisoquinoline | drugfuture.com |

Chemoselective Reduction Strategies

In molecules containing multiple reducible functional groups, the selective reduction of the nitro group is a significant synthetic challenge. Various chemoselective reduction strategies have been developed to address this. These methods often employ specific reagents or catalysts that preferentially reduce the nitro group while leaving other sensitive functionalities intact.

For instance, iron powder in acetic acid has been used for the reductive cyclization of a 1-nitrovinylisoquinoline derivative, where the nitro group is reduced as part of a cascade reaction to form aaptamine (B1664758) hydrochloride. clockss.org Other common reagents for the chemoselective reduction of nitro groups include zinc in acetic acid. vulcanchem.com The development of catalysts that can selectively reduce nitro groups in the presence of other reducible functionalities like alkenes, esters, and halides is an active area of research. researchgate.netfujifilm.com For example, osmium on carbon (Os/C) has been shown to selectively hydrogenate a nitro group over an alkene. fujifilm.com

Transition-Metal Catalyzed Transformations

Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.goveie.grmdpi.comrsc.orgsioc-journal.cn Halogenated 8-nitroisoquinolines are particularly useful substrates for these transformations, where the halogen atom serves as a handle for cross-coupling reactions.

Cross-Coupling Reactions of Halogenated Nitroisoquinolines

Halogenated derivatives of this compound, such as 5-bromo-8-nitroisoquinoline and 3-chloro-8-nitroisoquinoline (B1512987), are valuable precursors for a variety of cross-coupling reactions. vulcanchem.comchemimpex.com The halogen substituent provides a reactive site for the introduction of new functional groups via transition-metal catalysis.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-nitroisoquinoline with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond, typically introducing an aryl or vinyl group.

Sonogashira Coupling: This palladium-catalyzed reaction couples the halo-nitroisoquinoline with a terminal alkyne, providing access to alkynyl-substituted isoquinolines.

Heck Coupling: This reaction couples the halo-nitroisoquinoline with an alkene under palladium catalysis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the halo-nitroisoquinoline with an amine. mdpi.com

Ullmann Condensation: This copper-catalyzed reaction can also be used to form carbon-nitrogen or carbon-oxygen bonds. mdpi.com

These reactions significantly expand the synthetic utility of this compound derivatives, allowing for the construction of complex molecules with diverse substitution patterns.

| Halogenated this compound | Coupling Partner | Reaction Type | Catalyst System | Reference |

|---|---|---|---|---|

| 3-Chloro-8-nitroisoquinoline | Boronic acids | Suzuki-Miyaura | Palladium-based | vulcanchem.com |

| 3-Chloro-8-nitroisoquinoline | Terminal alkynes | Sonogashira | Palladium-based | vulcanchem.com |

| 8-Bromoisoquinoline (B29762) (derived from this compound) | Cyclic amines | Buchwald-Hartwig | Palladium-based | mdpi.com |

| 8-Bromoisoquinoline (derived from this compound) | Cyclic amines | Ullmann | Copper-based | mdpi.com |

Radical Reactivity and Gas-Phase Studies

The study of the radical reactivity of nitroisoquinoline derivatives, particularly in the gas phase, provides fundamental insights into their intrinsic chemical properties, free from solvent effects. Mass spectrometry techniques are often employed to generate and study these reactive species.

Research has been conducted on the gas-phase reactivity of didehydroisoquinolinium cations, which are para-benzyne analogs. researchgate.netx-mol.com For instance, the 5,8-didehydroisoquinolinium cation has been generated in the gas phase from a 5-iodo-8-nitroisoquinoline (B11829994) precursor. researchgate.netx-mol.comresearchgate.net The reactions of this biradical with molecules like dimethyl disulfide have been examined to understand its reactivity, which primarily involves the abstraction of a thiomethyl group by each of the radical sites. researchgate.netx-mol.com

Furthermore, studies on the gas-phase reactivity of isomeric didehydroisoquinolinium cations have revealed the influence of the radical site locations on their reactivity. rsc.org For example, the 1,5-didehydroisoquinolinium cation shows enhanced reactivity towards tetrahydrofuran (B95107) due to a stabilizing hydrogen bonding interaction in the transition state, a phenomenon not observed for the 4,8-didehydroisoquinolinium cation. rsc.org These gas-phase studies provide a deeper understanding of the fundamental reactivity patterns of these complex radical species.

Reactivity of Didehydroisoquinolinium Cation Isomers Derived from Nitroisoquinoline

Research has focused on several didehydroisoquinolinium cation isomers, including the 4,5-, 1,5-, 4,8-, and 5,8-didehydroisoquinolinium cations. rsc.orgresearchgate.net These biradicals are typically generated in a mass spectrometer through collision-activated dissociation of an appropriate precursor. For instance, the 5,8-didehydroisoquinolinium cation has been successfully generated from the 5-iodo-8-nitroisoquinoline precursor. x-mol.comresearchgate.net Similarly, the 1,5- and 4,8-didehydroisoquinolinium cations have been studied, with precursors like 1-iodo-5-nitroisoquinoline being synthesized for this purpose. rsc.org

The reactivity of these isomers has been systematically tested against a variety of neutral reagents, including tetrahydrofuran (THF), allyl iodide, dimethyl disulfide (DMDS), and tert-butyl isocyanide (t-BuNC). rsc.orgrsc.org These studies demonstrate that the didehydroisoquinolinium cations exclusively undergo radical-type reactions. nih.gov The nature and efficiency of these reactions are highly dependent on the isomer .

A key finding is the differential reactivity among isomers, which can be rationalized by factors such as the vertical electron affinity (EA) of the radical sites, singlet-triplet energy splitting (ΔE_S-T), and the potential for stabilizing interactions in the reaction transition state. rsc.org For example, the 4,5-didehydroisoquinolinium cation, a derivative of 1,8-didehydronaphthalene, exhibits exclusive radical reactivity due to the close proximity of its two radical sites. nih.gov

A significant mechanistic insight arose from comparing the reactivity of the 1,5-, 4,5-, and 4,8-didehydroisoquinolinium cations. rsc.org The 1,5-didehydroisoquinolinium cation showed enhanced reactivity towards tetrahydrofuran compared to the other isomers. rsc.org Quantum chemical calculations revealed that this enhancement is due to the stabilization of the transition state for hydrogen atom abstraction via a hydrogen bond between the N-H group of the cation and the oxygen atom of THF. rsc.orgrsc.org This stabilization is geometrically impossible for the 4,5- and 4,8-isomers, explaining their lower reactivity with THF. rsc.org This effect was specific to the reaction with THF and was not observed with reagents like allyl iodide or dimethyl disulfide, where such hydrogen bonding is not feasible. rsc.org

The reactivity of these biradicals is also influenced by the electron affinities of the radical sites. rsc.org This is demonstrated when comparing their reactivity to related monoradical cations, such as the 1-, 4-, 5-, and 8-dehydroisoquinolinium cations. The reactivity of these monoradicals correlates with their calculated electron affinities. rsc.org

The table below summarizes the observed gas-phase reactivity of different dehydroisoquinolinium cation isomers with various reagents. The data illustrates the distinct chemical behavior of each isomer.

Table 1: Gas-Phase Reactivity of Dehydroisoquinolinium Cation Isomers

| Cation Isomer | Reagent | Major Reaction Type(s) | Key Findings & Citations |

|---|---|---|---|

| 4,5-Didehydroisoquinolinium | General | Exclusively radical reactions. nih.gov | Proximity of radical sites leads to unique reactions not seen in other radicals. nih.gov |

| 1,5-Didehydroisoquinolinium | Tetrahydrofuran (THF) | Hydrogen Atom Abstraction | Enhanced reactivity due to hydrogen bonding in the transition state. rsc.orgrsc.org |

| Allyl Iodide | Iodine Atom Abstraction | No enhanced reactivity observed. rsc.org | |

| Dimethyl Disulfide (DMDS) | Thiomethyl Group Abstraction | No enhanced reactivity observed. rsc.org | |

| tert-Butyl Isocyanide | CN and HCN Abstraction | Reactivity is observed. rsc.org | |

| 4,8-Didehydroisoquinolinium | Tetrahydrofuran (THF) | Hydrogen Atom Abstraction | No enhanced reactivity; unable to form a stabilizing hydrogen bond in the transition state. rsc.orgrsc.org |

| 5,8-Didehydroisoquinolinium | Dimethyl Disulfide (DMDS) | Thiomethyl Group Abstraction | Reacts by abstracting a thiomethyl group at each radical site. x-mol.comresearchgate.net |

| 1-Dehydroisoquinolinium | General | Radical Abstraction | Most reactive among the studied monoradicals, consistent with its high electron affinity. rsc.org |

| 4-Dehydroisoquinolinium | General | Radical Abstraction | Reactivity correlates with its electron affinity. rsc.org |

| 8-Dehydroisoquinolinium | General | Radical Abstraction | Reactivity correlates with its electron affinity. rsc.org |

| 5-Dehydroisoquinolinium | General | Radical Abstraction | Least reactive among the studied monoradicals, consistent with its lower electron affinity. rsc.org |

Medicinal Chemistry and Biological Activity Research of 8 Nitroisoquinoline Compounds

8-Nitroisoquinoline as a Core Building Block in Pharmaceutical Development

This compound is a heterocyclic aromatic compound that serves as a crucial starting material and intermediate in the synthesis of a wide range of pharmaceutical compounds. lookchem.comorgsyn.org Its unique chemical structure, characterized by the fusion of a benzene (B151609) and a pyridine (B92270) ring with a nitro group at the 8-position, provides a versatile scaffold for the development of new therapeutic agents. lookchem.comcymitquimica.com The presence of the nitro group and the isoquinoline (B145761) core allows for various chemical modifications, making it a valuable building block in medicinal chemistry. lookchem.comchemimpex.com

Researchers utilize this compound and its derivatives, such as 5-bromo-8-nitroisoquinoline (B189721), in the synthesis of pharmacologically active molecules. orgsyn.orgchemimpex.com These derivatives are instrumental in creating compounds targeting a variety of diseases, including those affecting the central nervous system. chemimpex.commdpi.com The chemical reactivity of this compound enables its use in constructing more complex molecules with potential applications in drug discovery. lookchem.comcymitquimica.com For instance, the nitro group can be readily reduced to an amino group, a versatile functional group that opens pathways to a multitude of other derivatives through reactions like N-alkylation and N-acylation. orgsyn.org

The isoquinoline framework itself is considered a "privileged structure" in medicinal chemistry, as it is a component of many biologically active compounds. The introduction of a nitro group at the 8-position specifically influences the electronic properties of the molecule, which can in turn affect its interaction with biological targets. cymitquimica.com This makes this compound a subject of interest for developing new chemical entities with potential uses in various fields, including pharmaceuticals and materials science. lookchem.com

Structure-Activity Relationship (SAR) Analysis

Influence of the Nitro Group on Pharmacological Properties

The nitro group at the 8-position of the isoquinoline ring plays a significant role in determining the pharmacological properties of its derivatives. As a strong electron-withdrawing group, it significantly alters the electron distribution within the aromatic system. cymitquimica.com This electronic modification can enhance the molecule's reactivity and its ability to interact with biological targets. cymitquimica.comontosight.ai

The presence of the nitro group is often associated with specific biological activities. For example, nitro-substituted heterocycles are known to exhibit antimicrobial properties. vulcanchem.com The electron-withdrawing nature of the nitro group can enhance the interactions of the compound with microbial targets. vulcanchem.com In some contexts, the nitro group is crucial for the compound's cytotoxic activity. biosynth.com

Furthermore, the nitro group can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds with varying biological activities. orgsyn.org The reduction of the nitro group to an amine is a key transformation that provides access to a different class of compounds with potentially distinct pharmacological profiles. orgsyn.orggoogle.com The ability to modify the nitro group allows medicinal chemists to fine-tune the properties of the molecule to optimize its therapeutic effects.

Positional Effects of Substitution on Biological Efficacy (e.g., 8-amino vs. 8-nitro)

The position of substituents on the isoquinoline ring has a profound impact on the biological efficacy of the resulting compounds. A prime example of this is the comparison between this compound and 8-aminoisoquinoline (B1282671) derivatives. The conversion of the 8-nitro group to an 8-amino group can dramatically alter the compound's biological activity. nih.govtandfonline.com

In a study on a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, the 8-amino substituted compound exhibited the most potent antiproliferative activity against certain cancer cell lines. nih.govtandfonline.com In contrast, the corresponding 8-nitro substituted derivative showed decreased activity. nih.govtandfonline.com This highlights the critical role of the amino group at the 8-position for this specific biological effect.

Similarly, research on neuropeptide Y (NPY) receptor ligands has shown that the 8-amino and 5-nitro groups are important for binding affinity. researchgate.net Changes to these groups led to a significant decrease in potency, underscoring the specific structural requirements for interaction with the receptor. researchgate.net The synthesis of 8-substituted isoquinolines, including 8-amino derivatives, is an active area of research for developing compounds with potential applications in treating central nervous system disorders. mdpi.com These findings demonstrate that the nature and position of the substituent are key determinants of biological efficacy, a fundamental principle in structure-activity relationship (SAR) studies.

Mechanisms of Action in Biological Systems (general for nitro compounds and their derivatives)

Bioreductive Metabolism and Formation of Reactive Intermediates

A common mechanism of action for nitroaromatic compounds, including derivatives of this compound, involves their bioreductive metabolism within biological systems. svedbergopen.comscielo.br This process is often a prerequisite for their biological activity. mdpi.com The nitro group undergoes reduction, catalyzed by enzymes such as nitroreductases, to form a series of reactive intermediates. svedbergopen.commdpi.com

The reduction can proceed through a one-electron or two-electron pathway. mdpi.com The one-electron reduction forms a nitro radical anion, which can then react with molecular oxygen to generate a superoxide (B77818) anion, regenerating the parent nitroaromatic compound in a futile cycle. scielo.brmdpi.com The two-electron reduction pathway leads to the formation of a nitroso derivative, followed by a hydroxylamine (B1172632), and ultimately an amine. mdpi.com

These reactive intermediates, particularly the nitroso and hydroxylamine species, are often the key cytotoxic agents. scielo.br They can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and therapeutic effects, such as in the case of some antibiotics and anticancer drugs. svedbergopen.com This bioreductive activation essentially turns the initial nitro compound into a prodrug that is activated under specific physiological conditions, such as the low oxygen environment found in some tumors or anaerobic bacteria. svedbergopen.commdpi.com

Ligand-Receptor Interactions and Enzyme Modulation

Beyond bioreductive activation, nitroisoquinoline derivatives can exert their biological effects through direct interactions with specific cellular targets like receptors and enzymes. nih.govscitechnol.com The unique three-dimensional structure and electronic properties conferred by the isoquinoline scaffold and its substituents, including the nitro group, allow these molecules to bind to the active or allosteric sites of proteins. scitechnol.com

This binding can modulate the protein's function, either by inhibiting or enhancing its activity. scitechnol.com For instance, drug molecules acting as ligands can bind to enzymes and alter their catalytic activity, which is a common mechanism in drug discovery. scitechnol.com The interaction is governed by various non-covalent forces, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. scitechnol.com

Exploration of Therapeutic Potential

The this compound core structure and its derivatives are subjects of significant investigation in medicinal chemistry for a range of therapeutic applications. Research has focused on modifying this chemical scaffold to develop agents for complex diseases.

Development of Agents for Neurological Disorders

The isoquinoline framework is a recognized building block in the synthesis of pharmaceuticals, and the introduction of a nitro group at the 8-position creates a valuable intermediate for further chemical elaboration. Specifically, 5-Bromo-8-nitroisoquinoline is utilized as a key intermediate in the synthesis of various pharmaceutical agents aimed at treating neurological disorders. chemimpex.com This compound's reactivity allows it to serve as a starting point for creating more complex molecules with potential therapeutic value in neurology. chemimpex.com The versatility of the 5-bromo-8-nitroisoquinoline structure facilitates its use in developing novel compounds for research into the mechanisms of enzymes and receptors involved in cellular processes and disease pathways. chemimpex.com

Furthermore, related structures such as tetrahydro-7-nitroisoquinoline have been explored as intermediates in the preparation of compounds for treating several polyglutamine neurological disorders, including Huntington's disease. googleapis.com

Cereblon Modulator Design

A significant area of research involves incorporating the this compound structure into novel modulators of Cereblon (CRBN). tandfonline.comresearchgate.net Cereblon is a substrate receptor within the CRL4 (CUL4–RBX1–DDB1) E3 ubiquitin ligase complex. tandfonline.comtandfonline.com Small molecules that bind to CRBN can alter the substrate specificity of this complex, leading to the ubiquitination and subsequent degradation of specific target proteins, known as neosubstrates. tandfonline.comresearchgate.netnih.gov This mechanism is the basis for the activity of immunomodulatory drugs (IMiDs) used in treating multiple myeloma, which promote the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). tandfonline.comresearchgate.nettandfonline.com

In this context, researchers have designed and synthesized a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as CRBN modulators. tandfonline.comresearchgate.net One of the key compounds synthesized in this series was 2-(2,6-dioxopiperidin-3-yl)-8-nitroisoquinoline-1,3(2H,4H)-dione (compound 9a) . tandfonline.comresearchgate.net This nitro-substituted compound was then converted into its 8-amino analogue, compound 10a , which demonstrated significant biological activity. tandfonline.comtandfonline.com

Compound 10a was found to be the most active in the series against NCI-H929 and U2932 multiple myeloma cell lines and also inhibited TNF-α production. tandfonline.comtandfonline.com Further biological studies confirmed that compound 10a induces apoptosis, causes cell cycle arrest at the G0/G1 phase, and, consistent with the mechanism of CRBN modulators, induces the degradation of IKZF1 and IKZF3 proteins. tandfonline.com

Table 1: Antiproliferative Activity of Isoquinoline-1,3(2H,4H)-dione Derivatives

| Compound | Substitution | IC₅₀ NCI-H929 (μM) | IC₅₀ U2932 (μM) |

|---|---|---|---|

| 10a | 8-Amino | 2.25 ± 0.09 | 5.86 ± 0.12 |

| 10b | 6-Amino | >50 | >50 |

| 10c | 7-Amino | >50 | >50 |

| 10d | 5-Amino | >50 | >50 |

| Lenalidomide | (Reference) | 1.12 ± 0.06 | 3.24 ± 0.11 |

Data sourced from a study on novel Cereblon modulators. tandfonline.comtandfonline.com

Inhibition of DNA Repair Enzymes (e.g., Tyrosyl DNA Phosphodiesterase II with related scaffolds)

While not directly involving this compound itself, research into related isoquinoline scaffolds has identified potent inhibitors of key DNA repair enzymes. Tyrosyl DNA Phosphodiesterase II (TDP2) is an enzyme that repairs DNA damage created by topoisomerase II (Top2) poisons, a class of widely used anticancer drugs. nih.govacs.orgacs.org By repairing this damage, TDP2 can contribute to therapeutic resistance. nih.govacs.org Therefore, inhibiting TDP2 is a strategic approach to enhance the efficacy of Top2-targeting cancer therapies. nih.govacs.org

Through screening of chemical libraries, the isoquinoline-1,3-dione scaffold was identified as a novel and viable chemotype for selectively inhibiting TDP2. nih.govacs.org The initial hit compound from this class was 6-furanoisoquinoline-1,3-dione (compound 43) , which was found to selectively inhibit TDP2 with an IC₅₀ value of 10 μM. nih.govacs.org

Subsequent structure-activity relationship (SAR) studies led to the synthesis of numerous analogues to improve potency. nih.govacs.org This effort identified compound 64 as the most effective in the series, exhibiting an IC₅₀ of 1.9 μM against recombinant TDP2. nih.govacs.org These inhibitors showed high selectivity for TDP2 over the related enzyme TDP1. nih.govacs.org Further expansion of the SAR studies led to the identification of 4-benzylideneisoquinoline-1,3-diones as another subtype of potent TDP2 inhibitors. nih.gov The discovery of the isoquinoline-1,3-dione chemotype provides a valuable platform for developing tool compounds to better understand TDP2 as a drug target and potentially create new cancer therapeutics. nih.govacs.org

Table 2: Inhibitory Activity of Isoquinoline-1,3-dione Derivatives against TDP2

| Compound | Chemical Name | TDP2 IC₅₀ (μM) |

|---|---|---|

| 43 | 6-Furanoisoquinoline-1,3-dione | 10 |

| 64 | (Structure not fully named in source) | 1.9 |

Data sourced from a study on selective inhibitors of TDP2. nih.govacs.org

Applications in Advanced Materials Science

Integration into Organic Light-Emitting Diodes (OLEDs)

Derivatives of 8-nitroisoquinoline have shown promise in the field of organic light-emitting diodes (OLEDs). chemimpex.com The unique electronic properties conferred by the this compound structural motif are instrumental in enhancing the performance of these devices. chemimpex.com For instance, compounds like 5-bromo-8-nitroisoquinoline (B189721) are utilized in the development of OLED materials. chemimpex.com The electron-deficient nature of the nitro-substituted ring system can be leveraged to create materials that facilitate efficient charge transport and injection, which are critical for the electroluminescent process in OLEDs.

The general structure of these materials often involves the this compound core, which can be further functionalized to tune the emissive properties and improve device stability. Research in this area focuses on synthesizing novel derivatives that can act as electron-transporting layers (ETLs) or as hosts for emissive dopants. The electronic properties of these materials are key to achieving high quantum efficiency and operational stability in OLED devices.

Role in Organic Semiconductors

The development of organic semiconductors is another area where this compound derivatives are of significant interest. chemimpex.com The inherent electronic properties of the this compound scaffold make it a valuable component in the design of new organic semiconductor materials. chemimpex.com Specifically, derivatives such as 5-bromo-8-nitroisoquinoline are noted for their applications in this field. chemimpex.com

Organic semiconductors are characterized by their conjugated π-bond systems, which allow for the delocalization of electrons. icm.edu.pl The introduction of the electron-withdrawing nitro group at the 8-position of the isoquinoline (B145761) ring system can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting derivatives. This tuning of the electronic band gap is essential for creating materials with desired semiconducting properties, such as n-type or p-type conductivity, for use in organic field-effect transistors (OFETs) and other electronic components. lookchem.com

| Derivative | Potential Application | Rationale |

| 5-Bromo-8-nitroisoquinoline | Organic Semiconductors | The unique electronic properties arising from the combination of the bromo and nitro substituents on the isoquinoline core are beneficial for developing advanced electronic materials. chemimpex.com |

| 3-Chloro-8-nitroisoquinoline (B1512987) | Functional Materials | This compound serves as a building block for materials with specific electronic properties due to its electron-deficient aromatic system. vulcanchem.com |

Development of Chemosensing and Fluorescent Probe Technologies

The isoquinoline ring system is a well-known fluorophore, and its derivatives are widely explored for use in chemosensing and as fluorescent probes. While this compound itself is not typically the final sensing molecule, it serves as a critical precursor for creating more complex sensor molecules. vulcanchem.com For instance, 3-chloro-8-nitroisoquinoline is considered a potential precursor for fluorescent probes. vulcanchem.com

The development of fluorescent probes often involves the functionalization of a core structure to include a recognition site for a specific analyte (like a metal ion or a biomolecule) and a signaling unit (the fluorophore). The nitro group on the this compound scaffold can act as a fluorescence quencher through a process like photoinduced electron transfer (PET). When the recognition site on a derivative molecule binds to its target analyte, this quenching effect can be disrupted, leading to a "turn-on" fluorescent signal. This mechanism is a common design strategy for highly selective and sensitive fluorescent chemosensors. rsc.org

Derivatives of 8-aminoquinoline (B160924), which can be synthesized from nitroisoquinolines, have been successfully developed as fluorescent probes for detecting ions like Zn²⁺. rsc.orgcolab.ws The research in this area leverages the fundamental structure of isoquinoline and its substituted forms to create sophisticated tools for analytical chemistry and biological imaging. researchgate.net

Advanced Research Methodologies and Computational Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable in understanding the intricacies of 8-nitroisoquinoline at a molecular level. These techniques allow for the prediction of properties and reaction outcomes, guiding experimental work and accelerating research.

Quantum Mechanical Studies and Transition State Analysis

Quantum mechanical (QM) methods are crucial for investigating the electronic structure and reactivity of this compound. rsc.orgnih.gov These calculations provide a detailed understanding of how the nitro group and the isoquinoline (B145761) core influence the molecule's electronic distribution. vulcanchem.comcymitquimica.com For instance, density functional theory (DFT) calculations can be employed to model the molecule and predict its spectroscopic properties. researchgate.netpeerj.com

Transition state analysis, a key application of QM studies, helps in elucidating reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. This information is vital for understanding the kinetics and feasibility of synthetic routes to this compound and its derivatives. d-nb.info

Molecular Docking Simulations in Drug Design

The structural features of the isoquinoline scaffold make it a person of interest in drug discovery. chemimpex.comresearchgate.net Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies can simulate its interaction with biological targets such as enzymes and receptors.

These simulations are instrumental in the rational design of new drugs. By understanding how this compound derivatives bind to a specific protein, medicinal chemists can modify the structure to enhance its binding affinity and selectivity, leading to more potent and effective therapeutic agents. chemimpex.commdpi.com

Artificial Intelligence in Synthesis Optimization

Artificial intelligence (AI) is revolutionizing the field of chemical synthesis by providing powerful tools for optimizing reaction pathways and conditions.

AI-Driven Retrosynthetic Analysis for this compound Pathways

Bayesian Optimization in Continuous Flow Reactor Systems

Continuous flow chemistry offers several advantages over traditional batch synthesis, including better control over reaction parameters and improved safety. Bayesian optimization is a powerful machine learning technique used to optimize complex, multi-variable systems. researchgate.netucla.edu In the context of synthesizing this compound, Bayesian optimization can be applied to continuous flow reactors to efficiently find the optimal reaction conditions (e.g., temperature, pressure, flow rates) to maximize yield and minimize by-products. researchgate.net For example, studies on the hydrogenation of related nitroaromatic compounds like 5-nitroisoquinoline (B18046) have demonstrated that Bayesian optimization can achieve high yields with fewer experiments compared to traditional optimization methods. researchgate.netrsc.org

Modern Spectroscopic Characterization Techniques (e.g., NMR, IR, LCMS) for Structural Elucidation in Research

The definitive identification and characterization of this compound and its derivatives rely on a suite of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. In the ¹H NMR spectrum of an this compound derivative, aromatic protons typically appear in the downfield region. vulcanchem.comorgsyn.org The specific chemical shifts and coupling patterns provide detailed information about the substitution pattern on the isoquinoline ring. orgsyn.org For instance, in a substituted this compound, the protons adjacent to the nitro group would be expected to be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key characteristic absorption bands would include those for the nitro group (asymmetric and symmetric stretching), typically observed around 1520-1550 cm⁻¹ and 1350 cm⁻¹, respectively. vulcanchem.comnist.gov The spectrum would also show characteristic bands for the aromatic C=C and C=N stretching vibrations. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netaliyuncs.com It is used to determine the molecular weight of this compound and to identify and quantify it in complex mixtures. rsc.orgechemi.com The mass spectrum provides the mass-to-charge ratio of the molecular ion, confirming the compound's identity, while the fragmentation pattern can offer further structural information. vulcanchem.com

| Technique | Information Provided |

| ¹H NMR | Provides information on the electronic environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the carbon framework of the molecule. |

| IR Spectroscopy | Identifies the presence of specific functional groups, such as the nitro group. vulcanchem.com |

| LCMS | Determines the molecular weight and can be used for quantification and identification in mixtures. rsc.orgechemi.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a critical area of modern chemical research. It aims to reduce the environmental impact of chemical processes by designing syntheses that are safer, more efficient, and use less hazardous materials. Traditional methods for synthesizing this compound often fall short of these ideals, prompting researchers to explore more sustainable alternatives.

The conventional and most direct route to this compound is through the electrophilic nitration of isoquinoline. This reaction is typically carried out using a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid. thieme-connect.derushim.ru While effective to a degree, this method presents several challenges from a green chemistry perspective. The reaction yields a mixture of isomers, predominantly 5-nitroisoquinoline (around 90%) with this compound as a minor product (around 10%). thieme-connect.de This poor regioselectivity necessitates difficult and energy-intensive separation processes, leading to significant waste. Furthermore, the use of large quantities of strong, corrosive acids poses significant safety and environmental hazards.

In response to the limitations of traditional methods, research has shifted towards developing greener synthetic pathways. These explorations focus on several key areas of green chemistry, including the use of alternative reagents and catalysts, safer solvents, and more energy-efficient reaction conditions.

One promising approach is the use of alternative nitrating agents that are less hazardous than the classic mixed-acid system. researchgate.net Research into the nitration of various aromatic compounds has identified inorganic nitrate (B79036) salts, such as sodium nitrate or copper(II) nitrate, often used in conjunction with a catalyst, as viable alternatives. researchgate.netmdpi.com Other milder nitrating agents, like tert-butyl nitrite (B80452), have also been successfully employed for the synthesis of other nitro-containing heterocycles under metal-free conditions, representing a potentially safer route. researchgate.net

The development of novel catalytic systems is central to greener nitration reactions. Efforts are being made to replace corrosive liquid acids like sulfuric acid with solid acid catalysts, which are often more easily separated from the reaction mixture and can potentially be reused. researchgate.net Moreover, the advent of visible-light photoredox catalysis offers a paradigm shift in chemical synthesis. mdpi.com These methods can often proceed at room temperature under neutral conditions, significantly reducing energy consumption and avoiding harsh reagents. mdpi.comrsc.org While a direct application to this compound synthesis is not yet widely reported, the successful C5-nitration of 8-aminoquinoline (B160924) amides using this technology demonstrates its potential. mdpi.com

Improving the regioselectivity of the reaction to favor the 8-nitro isomer is another critical challenge. A documented one-pot procedure for synthesizing 5-bromo-8-nitroisoquinoline (B189721) involves the initial bromination of isoquinoline, which then directs the subsequent nitration to the 8-position. mdpi.comorgsyn.org Although this method still employs sulfuric acid, its one-pot nature aligns with the green principle of step economy, reducing the number of separate reaction and purification steps. researchgate.netmdpi.com

The choice of solvent is also a key consideration in green synthesis. Traditional nitrations have sometimes used halogenated solvents like dichloromethane, which are now recognized as environmentally problematic. google.com Research has shown that C1-C6 alkyl esters of C1-C4 carboxylic acids can be effective and more benign alternative solvents for nitration processes. google.com The ultimate goal in green chemistry is often to move towards solvent-free reactions, for which mechanochemistry (ball milling) presents a compelling option, minimizing solvent waste entirely. rsc.org

Below is a comparative table outlining the traditional synthesis versus potential greener alternatives, evaluated on key green chemistry principles.

| Feature | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

| Nitrating Agent | Concentrated HNO₃/H₂SO₄ thieme-connect.de | Inorganic nitrates (e.g., NaNO₃, Cu(NO₃)₂) with a catalyst; tert-butyl nitrite researchgate.netresearchgate.net | Use of less hazardous reagents |

| Catalyst | Concentrated H₂SO₄ (reagent & catalyst) thieme-connect.de | Solid acid catalysts; Photoredox catalysts (e.g., Acid Red 94) researchgate.netmdpi.com | Use of recyclable catalysts; Energy efficiency |

| Solvent | Sulfuric acid; Halogenated solvents thieme-connect.degoogle.com | Alkyl esters (e.g., ethyl acetate); Water; Solvent-free (mechanochemistry) rsc.orggoogle.comresearchgate.net | Use of safer solvents; Waste prevention |

| Reaction Conditions | Low to high temperatures (0°C to 100°C) thieme-connect.de | Room temperature (for photocatalysis); Mild heating mdpi.comresearchgate.net | Energy efficiency; Safer reaction conditions |

| Regioselectivity | Poor (10% 8-isomer) thieme-connect.de | Improved via directing groups (e.g., 5-bromo substituent) mdpi.comorgsyn.org | Atom economy; Waste prevention |

| Process | Multi-step purification required thieme-connect.de | One-pot procedures; Catalytic processes with easy work-up researchgate.netmdpi.com | Step economy (PASE concept) mdpi.com |

While a definitive, widely adopted green synthesis for this compound has yet to be established, the application of these principles offers a clear path forward. Future research will likely focus on combining these strategies, such as using a mild nitrating agent with a recyclable, regioselective catalyst in an environmentally benign solvent or under solvent-free conditions, to develop a truly sustainable method for producing this important chemical compound.

Q & A

Q. What are the standard methods for synthesizing 8-Nitroisoquinoline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The nitration of isoquinoline derivatives typically employs concentrated sulfuric acid (conc. H₂SO₄) as both a solvent and catalyst. For example, nitration of 3-methylisoquinoline at ~600 K yields 5-nitroisoquinoline (major) and this compound (minor) . Optimization strategies include:

- Temperature control : Elevated temperatures (~600 K) favor sulfonation/nitration but require precise monitoring to avoid decomposition.

- Substituent effects : Electron-donating groups (e.g., methyl) at position 3 slightly enhance 8-substitution, though 5-substitution remains dominant .

- Purification : Sublimation under vacuum or oxidation (e.g., with H₂O₂) can isolate this compound from mixtures .

Table 1 : Comparative nitration conditions and yields

| Substrate | Catalyst | Temp (K) | Major Product (Yield) | Minor Product (Yield) |

|---|---|---|---|---|

| Isoquinoline | conc. H₂SO₄ | 600 | 5-nitro (75%) | 8-nitro (15%) |

| 3-Methylisoquinoline | conc. H₂SO₄ | 600 | 5-nitro (70%) | 8-nitro (20%) |

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Storage : Store in a cool (4–8°C), dry environment away from oxidizers. Prolonged storage can lead to degradation; monitor for color changes (e.g., yellowing) indicating decomposition .

- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood. Decomposition products (e.g., NOₓ, CO) require immediate ventilation and neutralization .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton shifts at δ 8.5–9.5 ppm for nitro groups) .

- Mass spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺ at m/z 174.03 for C₉H₆N₂O₂) and fragmentation pathways .

- HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in regioselectivity during nitration of substituted isoquinoline derivatives?

- Methodological Answer :

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-nitration) or computational modeling (DFT) to map electrophilic attack pathways.

- Experimental validation : Oxidize intermediates (e.g., 3-methyl-8-nitroisoquinoline to this compound-3-carboxylic acid) to confirm substitution positions .

- Comparative analysis : Cross-reference X-ray crystallography data with NMR to resolve ambiguities in product identity .

Q. What strategies address contradictions in literature data on this compound’s biological activity?

- Methodological Answer :

- Meta-analysis : Apply systematic review frameworks (e.g., Cochrane Handbook ) to assess bias in preclinical studies.

- Reproducibility : Adhere to NIH guidelines for reporting experimental conditions (e.g., cell lines, dosage) to enable cross-study validation .

- Dose-response studies : Use gradient assays (e.g., MIC for antimicrobial activity) to clarify conflicting efficacy reports .

Q. How can reaction conditions be optimized to enhance 8-substitution in isoquinoline nitration?

- Methodological Answer :

- Catalyst screening : Test mixed acids (e.g., HNO₃/H₂SO₄ vs. Ac₂O/H₂SO₄) to modulate electrophilicity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to conc. H₂SO₄ .

- Kinetic studies : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction time .

Q. What methodologies validate the ecological impact of this compound derivatives?

- Methodological Answer :

- Toxicity assays : Follow OECD guidelines for acute/chronic toxicity testing in model organisms (e.g., Daphnia magna) .

- Degradation studies : Use LC-MS to identify photolysis/hydrolysis byproducts and assess persistence in aquatic systems .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.